5,7-Dimethoxycinnoline-3-carboxylic acid
Description
Historical Context of Cinnoline (B1195905) Chemistry in Research
The journey into cinnoline chemistry began in 1883 when V. Richter first reported the synthesis of a derivative of this heterocyclic system. pnrjournal.comwikipedia.org The initial synthesis involved the cyclization of an alkyne, specifically o-C₆H₄(N₂Cl)C≡CCO₂H, in water, which yielded 4-hydroxycinnoline-3-carboxylic acid. wikipedia.org This foundational reaction, now known as the Richter cinnoline synthesis, laid the groundwork for future exploration of this class of compounds. wikipedia.orgresearchgate.net
Significance of Cinnoline-3-carboxylic Acid Derivatives as Research Scaffolds
Within the broader family of cinnoline compounds, derivatives featuring a carboxylic acid group at the 3-position have emerged as particularly valuable research scaffolds. The presence of the carboxylic acid functional group provides a convenient handle for further chemical modification, allowing for the synthesis of amides, esters, and other derivatives. This versatility enables the exploration of structure-activity relationships (SAR) by systematically altering substituents on the cinnoline core. researchgate.net
Research has demonstrated that cinnoline-3-carboxylic acid derivatives possess a wide spectrum of biological activities. researchgate.net For instance, certain 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid derivatives have been patented as a novel class of herbicides. researchgate.netijper.org In the realm of medicinal chemistry, these scaffolds have been investigated for their potential as anti-inflammatory, antibacterial, and central nervous system (CNS) active agents. researchgate.net The evaluation of 4-aminocinnoline-3-carboxylic acid derivatives, for example, revealed that while the unsubstituted parent compound had minimal effect, derivatives with chloro, fluoro, or methyl substituents in the aromatic ring exhibited weak CNS activity. researchgate.net The synthesis of 4-hydroxycinnoline-3-carboxylic acid derivatives has also been a subject of patent applications, indicating commercial interest in their potential applications. researchgate.net
Table 1: Investigated Research Applications of Cinnoline-3-Carboxylic Acid Derivatives
| Derivative Class | Investigated Application | Research Finding | Reference(s) |
|---|---|---|---|
| 1,4-Dihydro-4-oxo-1-phenylcinnoline-3-carboxylic acids | Agrochemical | Demonstrated activity as herbicides for wheat. | researchgate.netijper.org |
| 4-Hydroxycinnoline-3-carboxylic acids | Pharmaceutical | Subject of European patent for unspecified biological activities. | researchgate.net |
| 4-Aminocinnoline-3-carboxylic acids | CNS Agents | Derivatives with specific substitutions showed weak sedative and neuroleptic activity. | researchgate.net |
| General Cinnoline-3-carboxamides | Antimicrobial | Some derivatives exhibited antibacterial properties against various strains. | nih.govresearchgate.net |
Overview of Research Trajectories for 5,7-Dimethoxycinnoline-3-carboxylic Acid
The specific compound, this compound, is a distinct derivative within this class. Its structure is characterized by the core cinnoline-3-carboxylic acid scaffold with two methoxy (B1213986) groups (-OCH₃) substituted at the 5 and 7 positions of the benzene (B151609) ring. These electron-donating methoxy groups can significantly influence the molecule's electronic properties, solubility, and how it interacts with biological targets compared to unsubstituted or differently substituted analogs.
Currently, extensive, published research focusing specifically on the biological activities or detailed applications of this compound is limited in mainstream scientific literature. It is primarily available through chemical catalogues as a research chemical or building block. chemsrc.com This suggests that its current role in the research landscape is likely as a precursor or intermediate for the synthesis of more complex molecules. Researchers may acquire this compound to incorporate the 5,7-dimethoxycinnoline moiety into larger structures being developed for various therapeutic or material science investigations. The trajectory for such a compound typically involves its use in combinatorial chemistry or targeted synthesis programs aimed at discovering new lead compounds.
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 929975-20-2 | chemsrc.com |
| Molecular Formula | C₁₁H₁₀N₂O₄ | chemsrc.com |
| Molecular Weight | 234.21 g/mol | chemsrc.com |
While direct research on this specific molecule is not widely documented, studies on related dimethoxy-substituted heterocyclic carboxylic acids, such as 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, have explored applications in areas like cancer research, indicating potential, yet unexplored, avenues for its cinnoline analogue. nih.gov Future research will be necessary to fully elucidate the chemical properties and potential biological significance of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethoxycinnoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O4/c1-16-6-3-8-7(10(4-6)17-2)5-9(11(14)15)13-12-8/h3-5H,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCWKRULMBQTRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NN=C(C=C2C(=C1)OC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901274556 | |
| Record name | 5,7-Dimethoxy-3-cinnolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929975-20-2 | |
| Record name | 5,7-Dimethoxy-3-cinnolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929975-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dimethoxy-3-cinnolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901274556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization of 5,7 Dimethoxycinnoline 3 Carboxylic Acid
Functional Group Interconversions at the Carboxylic Acid Moiety
The carboxylic acid functional group is one of the most versatile moieties in organic chemistry, serving as a precursor to numerous other functional groups.
The conversion of the carboxylic acid to esters and amides is a fundamental strategy for modifying its physicochemical properties and for creating key intermediates in multi-step syntheses.
Esterification: The formation of an ester from 5,7-Dimethoxycinnoline-3-carboxylic acid can be achieved through several standard methods. One common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. youtube.com Alternatively, milder conditions can be employed using coupling agents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), facilitate the reaction between the carboxylic acid and an alcohol at room temperature, forming the ester and a urea (B33335) byproduct. researchgate.netbath.ac.uk These methods are particularly useful for reactions with sensitive or sterically hindered alcohols.
Amidation: The synthesis of amides from this compound is crucial for developing derivatives with potential biological activity, as the amide bond is a core component of many pharmaceuticals. mdpi.com Direct thermal condensation of the carboxylic acid with an amine is possible but often requires high temperatures. A more common and efficient approach involves the use of coupling reagents, similar to those used in esterification (e.g., DCC, DIC, HATU). bath.ac.uk These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by an amine to form the corresponding 5,7-dimethoxycinnoline-3-carboxamide derivative. mdpi.comnih.gov These reactions are typically high-yielding and tolerate a wide range of functional groups on the amine partner.
Table 1: Representative Esterification and Amidation Reactions This table illustrates common synthetic pathways for the esterification and amidation of a generic carboxylic acid, which are applicable to this compound.
| Transformation | Reagents & Conditions | Product Type | General Applicability |
|---|---|---|---|
| Esterification | Alcohol (R'-OH), H₂SO₄ (cat.), Heat | Ester (R-COOR') | Classic method, suitable for simple alcohols. |
| Esterification | Alcohol (R'-OH), DCC, DMAP (cat.), CH₂Cl₂ | Ester (R-COOR') | Mild conditions, suitable for sensitive substrates. |
| Amidation | Amine (R'R''NH), Heat | Amide (R-CONR'R'') | Direct condensation, can be harsh. |
| Amidation | Amine (R'R''NH), HATU, DIPEA, DMF | Amide (R-CONR'R'') | High efficiency, common in peptide and medicinal chemistry. |
Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (5,7-dimethoxyphenyl)methanol. This transformation requires powerful reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective. libretexts.org The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF). researchgate.netyoutube.comkhanacademy.org The reaction proceeds through the formation of an aluminum-carboxylate complex, which is then reduced to the primary alcohol. libretexts.org Borane (BH₃), often used as a complex with THF (BH₃·THF), is another reagent capable of selectively reducing carboxylic acids to alcohols. khanacademy.org
Decarboxylation: The removal of the carboxyl group as carbon dioxide (CO₂) is known as decarboxylation. For simple aromatic carboxylic acids, this process typically requires harsh conditions, such as very high temperatures, sometimes in the presence of a catalyst like copper. youtube.com The stability of the resulting carbanion intermediate is a key factor. masterorganicchemistry.com Decarboxylation is significantly more facile for β-keto acids or compounds where the resulting negative charge can be stabilized by resonance. youtube.com For this compound, decarboxylation to yield 5,7-dimethoxycinnoline would likely require high thermal energy, and the efficiency of the reaction would depend on the stability of the cinnoline (B1195905) ring under such conditions.
Table 2: Potential Reduction and Decarboxylation Pathways This table outlines plausible transformations for the carboxylic acid moiety based on standard organic reactions.
| Transformation | Reagents & Conditions | Product | Notes |
|---|---|---|---|
| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ workup | (5,7-Dimethoxyphenyl)methanol | Standard, high-yielding method for reducing carboxylic acids. libretexts.orgresearchgate.net |
| Reduction | 1. BH₃·THF 2. H₃O⁺ workup | (5,7-Dimethoxyphenyl)methanol | Offers different selectivity profile compared to LiAlH₄. khanacademy.org |
| Decarboxylation | High Temperature, Copper catalyst (e.g., in quinoline) | 5,7-Dimethoxycinnoline | Conditions are typically harsh and substrate-dependent. youtube.com |
Modifications of the Cinnoline Heterocyclic System
While specific studies detailing the derivatization of the 5,7-dimethoxycinnoline ring itself are limited in the available scientific literature, the general reactivity patterns of cinnolines and related electron-rich heterocyclic systems allow for predictions of its chemical behavior.
Direct electrophilic substitution on the 5,7-dimethoxycinnoline ring system presents a complex challenge. The two methoxy (B1213986) groups at positions 5 and 7 are strongly activating and would direct incoming electrophiles to the C6 and C8 positions. However, the cinnoline ring itself is an electron-deficient system due to the two nitrogen atoms, which deactivates the ring towards electrophilic attack.
Nitration: The nitration of aromatic compounds is a classic electrophilic substitution. beilstein-journals.org For highly activated systems, mild nitrating agents can be used, while deactivated systems require stronger conditions (e.g., fuming nitric acid/sulfuric acid). The presence of both activating (methoxy) and deactivating (ring nitrogens) groups on the 5,7-dimethoxycinnoline scaffold makes the outcome of nitration difficult to predict without experimental validation. Studies on related dinitroquinolines have been reported, but these often involve synthesis from already nitrated precursors rather than direct nitration of a substituted quinoline. researchgate.net
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. To apply these reactions to the 5,7-dimethoxycinnoline scaffold, a halogenated or triflated derivative is required as a substrate. Assuming a hypothetical "halo-5,7-dimethoxycinnoline-3-carboxylic acid" could be synthesized, it would be a valuable intermediate for extensive derivatization via these methods.
Suzuki Coupling: This reaction would couple a halo-cinnoline derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This method is exceptionally versatile for creating new aryl-aryl or aryl-vinyl bonds.
Heck Reaction: The Heck reaction would involve the coupling of a halo-cinnoline with an alkene, catalyzed by palladium. youtube.comnih.gov This is a primary method for the synthesis of substituted alkenes and has been applied to various heteroaryl halides. researchgate.netlibretexts.org
Sonogashira Coupling: This reaction couples a halo-cinnoline with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org It is the most common method for synthesizing aryl-alkynes and has been used extensively with heterocyclic halides. nih.govnih.gov
Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions This table describes the general scheme for major cross-coupling reactions, contingent on the availability of a halogenated 5,7-dimethoxycinnoline precursor.
| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
|---|---|---|---|
| Suzuki | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Cinnoline-Aryl |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Cinnoline-Alkene |
| Sonogashira | Terminal Alkyne (H-C≡CR) | Pd(PPh₃)₂Cl₂, CuI, Amine Base | Cinnoline-Alkyne |
N-Oxidation: The nitrogen atoms of the cinnoline ring can be oxidized to their corresponding N-oxides. This transformation typically requires strong oxidizing agents, such as hydrogen peroxide in the presence of trifluoroacetic anhydride (B1165640) (TFAA) or peroxy acids like m-CPBA. rsc.org N-oxidation can significantly alter the electronic properties of the heterocyclic ring, influencing its reactivity in subsequent reactions and its biological profile. Depending on the conditions, either the N1 or N2 atom could be oxidized, or potentially both.
Reduction: The reduction of the cinnoline ring system can lead to different products. Catalytic hydrogenation (e.g., using H₂ over a Pd, Pt, or Ni catalyst) can reduce the C=N bonds, potentially leading to a 1,2,3,4-tetrahydrocinnoline derivative. More vigorous reduction can lead to the cleavage of the N-N bond and opening of the heterocyclic ring. Specific studies on the reduction of the 5,7-dimethoxycinnoline system are not prominently featured in the literature, so the precise outcome would depend heavily on the chosen reagents and conditions.
Elaboration of the Dimethoxy Substituents
The methoxy groups at the 5- and 7-positions of the cinnoline ring are key functional handles that can be readily modified to introduce a variety of substituents, thereby modulating the electronic and steric properties of the molecule.
Demethylation Reactions and Hydroxylation
The conversion of the dimethoxy substituents to dihydroxy groups is a critical transformation, as the resulting 5,7-dihydroxycinnoline-3-carboxylic acid opens up avenues for further derivatization. While direct experimental data on the demethylation of this compound is not extensively reported in publicly available literature, the demethylation of analogous dimethoxy-substituted N-heterocycles, such as quinolines and quinazolines, provides valuable insights into potential synthetic strategies.
A common and effective reagent for the demethylation of aryl methyl ethers is boron tribromide (BBr₃). worktribe.commdma.chajrconline.org This Lewis acid readily cleaves the ether linkage, typically in an inert solvent like dichloromethane (B109758) (DCM), to afford the corresponding phenol. The reaction proceeds through the formation of a complex between the Lewis acidic boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group. ajrconline.org It is crucial to use at least one equivalent of BBr₃ per methoxy group. mdma.ch For substrates containing other basic functional groups, such as the cinnoline nitrogens and the carboxylic acid, additional equivalents of BBr₃ may be required to achieve complete demethylation. mdma.ch
Another established method for demethylation involves the use of strong protic acids, such as hydrobromic acid (HBr). However, this approach often requires harsh conditions, including high temperatures, which may not be compatible with all functional groups present in the molecule.
Thiolate anions, generated from thiols and a base, can also be employed for the O-demethylation of aryl methyl ethers. This method offers an alternative under non-acidic conditions.
The successful demethylation of this compound would yield 5,7-dihydroxycinnoline-3-carboxylic acid, a key intermediate for subsequent alkylation and acylation reactions.
Table 1: Potential Reagents for Demethylation of this compound
| Reagent | Typical Conditions | Comments |
| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temperature | Highly effective, but sensitive to moisture. Requires stoichiometric amounts. worktribe.commdma.chajrconline.org |
| Hydrobromic acid (HBr) | Acetic acid or water, reflux | Harsh conditions may lead to side reactions. |
| Sodium thiomethoxide (NaSMe) | Dimethylformamide (DMF), reflux | Nucleophilic demethylation, useful alternative to acidic methods. |
Alkylation and Acylation of Hydroxycinnolines
The hydroxyl groups of 5,7-dihydroxycinnoline-3-carboxylic acid are amenable to a variety of alkylation and acylation reactions, enabling the introduction of diverse functional groups to probe structure-activity relationships.
Alkylation: O-alkylation of the dihydroxycinnoline can be achieved using various alkylating agents in the presence of a suitable base. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl sulfates. The choice of base is critical to deprotonate the phenolic hydroxyl groups, rendering them nucleophilic. Carbonate bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile. The regioselectivity of alkylation (i.e., at the 5-OH vs. the 7-OH) could be influenced by steric and electronic factors, as well as the specific reaction conditions. In some cases, selective protection of one hydroxyl group may be necessary to achieve the desired mono-alkylated product. The alkylation of similar dihydroxypyridine and other N-heterocyclic systems is well-documented and provides a basis for developing protocols for dihydroxycinnolines. nih.govscirp.orgresearchgate.net
Acylation: The hydroxyl groups can also be acylated to form esters. This is typically accomplished using acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. Pyridine is often used as both a solvent and a base for such reactions. Alternatively, coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be used to facilitate ester formation with carboxylic acids. The acylation of N-heterocycles is a widely employed transformation in medicinal chemistry. organic-chemistry.orgresearchgate.net
Table 2: Representative Alkylation and Acylation Reactions for Hydroxycinnolines
| Reaction Type | Reagent(s) | Product Type |
| O-Alkylation | Alkyl halide (e.g., R-Br), K₂CO₃, DMF | 5,7-Dialkoxycinnoline-3-carboxylic acid |
| O-Acylation | Acyl chloride (e.g., R-COCl), Pyridine | 5,7-Diacyloxycinnoline-3-carboxylic acid |
Synthesis of Novel Analogues for Structure-Activity Relationship (SAR) Studies
The synthesis of a diverse library of analogues based on the 5,7-disubstituted cinnoline-3-carboxylic acid scaffold is essential for elucidating structure-activity relationships. ajrconline.orgresearchgate.net The goal of such studies is to identify the structural features that are critical for a desired biological activity and to optimize lead compounds.
SAR studies on various cinnoline derivatives have revealed that the nature and position of substituents on the cinnoline ring significantly influence their biological profiles. pnrjournal.com For instance, in some series of cinnoline derivatives, the introduction of specific substituents at the 4-position has been shown to be crucial for activity. The derivatization of the 3-carboxylic acid moiety into amides or esters is another common strategy to explore SAR.
Starting from this compound, a multitude of analogues can be prepared. The carboxylic acid can be converted to an acid chloride, which can then be reacted with a variety of amines or alcohols to generate a library of amides and esters. Furthermore, the dimethoxy groups can be converted to dihydroxy groups, as discussed in section 3.3.1, which can then be further functionalized. For example, a series of ether or ester analogues with varying chain lengths, branching, or containing additional functional groups could be synthesized from the dihydroxy intermediate.
The biological activity of these newly synthesized analogues would then be evaluated in relevant assays. By comparing the activity of the different analogues, a comprehensive SAR profile can be established, guiding the design of more potent and selective compounds.
Stereochemical Aspects in Derivatization
When introducing new chiral centers or when the derivatization process can lead to the formation of stereoisomers, it is crucial to consider the stereochemical outcomes of the reactions. The biological activity of chiral molecules is often highly dependent on their stereochemistry, with one enantiomer or diastereomer exhibiting the desired therapeutic effect while the other may be inactive or even have undesirable effects.
In the context of derivatizing this compound, stereochemical considerations can arise in several ways:
Derivatization of the Carboxylic Acid: If the amine or alcohol used to form an amide or ester, respectively, is chiral, the resulting product will be a mixture of diastereomers if the starting cinnoline derivative is itself achiral. These diastereomers may exhibit different biological activities and may need to be separated for individual evaluation.
Introduction of Chiral Substituents: If the alkyl or acyl groups introduced at the 5- and 7-positions are chiral, this will also lead to the formation of diastereomers.
Atropisomerism: In some cases, bulky substituents on the cinnoline ring can lead to restricted rotation around a single bond, resulting in atropisomers. These are stereoisomers that can be isolated and may have distinct biological properties. While less common for this specific scaffold, it is a possibility to consider when designing bulky analogues.
To obtain enantiomerically pure compounds, several strategies can be employed:
Chiral Resolution: A racemic mixture can be separated into its individual enantiomers through various techniques, such as the formation of diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the enantiomers. wikipedia.org Chiral chromatography is another powerful method for enantioseparation. researchgate.net
Asymmetric Synthesis: This approach aims to selectively synthesize only one enantiomer of the target molecule. This can be achieved by using chiral starting materials, chiral auxiliaries, or chiral catalysts. ethz.chnih.govyoutube.com For example, a stereoselective reduction of a prochiral ketone on a side chain could be used to introduce a chiral center with a specific configuration.
A thorough understanding and control of the stereochemistry during the synthesis and derivatization of this compound analogues are paramount for the successful development of new therapeutic agents.
Absence of Specific Research Data for this compound
Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is currently no publicly available research focused on the computational and theoretical investigation of the specific chemical compound This compound . Therefore, the detailed analysis as requested in the outline, including quantum chemical calculations and molecular modeling studies for this particular molecule, cannot be provided at this time.
The provided outline specifies a detailed exploration of this compound's electronic structure, spectroscopic properties, conformational analysis, and its interactions with biological targets. These types of computational studies are highly specific to the molecule . The generation of accurate data for electronic orbitals, predicted spectroscopic signatures (UV-Vis, NMR), energy-minimized conformers, and potential protein-ligand interactions requires dedicated research studies employing sophisticated software and computational methods.
While general principles of computational chemistry and molecular modeling are well-established, applying them to generate a scientifically accurate article requires pre-existing, peer-reviewed data for the target compound. Without such foundational research on this compound, any attempt to populate the requested article sections would be speculative and would not meet the standards of scientific accuracy.
Further research and publication in the field of computational chemistry are required before a detailed and authoritative article on the specific properties of this compound can be written.
Computational and Theoretical Investigations of 5,7 Dimethoxycinnoline 3 Carboxylic Acid
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for In Vitro Biological Activities
Predictive QSAR models are invaluable tools in medicinal chemistry for forecasting the biological activity of novel compounds before their synthesis, thereby saving time and resources. For the cinnoline (B1195905) class of compounds, QSAR studies have been successfully employed to develop models that predict their in vitro biological activities, particularly their antibacterial properties.
A notable example is the QSAR analysis performed on a series of cinnoline-3-carboxylic acid derivatives to predict their antibacterial activity against various bacterial strains. researchgate.net In such studies, a set of known cinnoline derivatives with experimentally determined antibacterial activities is used as a training set to build the model. The biological activity, often expressed as the minimum inhibitory concentration (MIC), is the dependent variable, while various molecular descriptors calculated from the chemical structures are the independent variables.
The goal is to generate a statistically robust equation that can accurately predict the antibacterial activity of new cinnoline-based compounds. For instance, a hypothetical QSAR model for a series of cinnoline derivatives might look like:
log(1/MIC) = 0.5 * LogP - 0.2 * MW + 1.2 * HD_A + c
Where LogP represents the lipophilicity, MW is the molecular weight, and HD_A is the number of hydrogen bond acceptors. The coefficients are determined through statistical regression analysis.
To illustrate the development of such predictive models, consider the following hypothetical data table for a series of cinnoline derivatives and their observed antibacterial activity:
| Compound | Molecular Weight (Da) | LogP | Number of H-Bond Donors | Number of H-Bond Acceptors | Observed Antibacterial Activity (MIC in µg/mL) |
| Derivative 1 | 250.2 | 2.1 | 1 | 4 | 16 |
| Derivative 2 | 264.3 | 2.5 | 1 | 4 | 8 |
| Derivative 3 | 278.3 | 2.9 | 1 | 5 | 4 |
| Derivative 4 | 292.3 | 3.3 | 0 | 5 | 8 |
| Derivative 5 | 306.4 | 3.7 | 0 | 6 | 2 |
Based on such data, a predictive model can be built and then used to estimate the antibacterial activity of 5,7-Dimethoxycinnoline-3-carboxylic acid.
Identification of Key Structural Descriptors
A crucial outcome of QSAR analysis is the identification of key structural descriptors that significantly influence the biological activity of the compounds. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters.
For cinnoline derivatives, studies have shown that a combination of these descriptors is often necessary to build a robust QSAR model. researchgate.net For instance, in the context of antibacterial activity, the following descriptors have been found to be significant for related heterocyclic compounds:
Hydrophobicity (LogP): The partition coefficient between octanol (B41247) and water is a measure of a molecule's lipophilicity. An optimal level of hydrophobicity is often required for the compound to effectively cross bacterial cell membranes.
Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as dipole moment, can be critical. These parameters influence how the molecule interacts with biological targets at an electronic level. For example, electron-withdrawing or electron-donating groups on the cinnoline ring can significantly alter the electronic distribution and, consequently, the biological activity. nih.gov
Steric Descriptors: Molecular weight, molar refractivity, and specific steric parameters describe the size and shape of the molecule. These are important for ensuring a proper fit of the molecule into the active site of a target enzyme or receptor.
Topological Descriptors: These are numerical values that describe the atomic connectivity and shape of a molecule. They can capture subtle structural features that influence activity.
A hypothetical table of key structural descriptors and their influence on the antibacterial activity of cinnoline derivatives is presented below:
| Descriptor | Type | Influence on Antibacterial Activity |
| LogP | Hydrophobic | A parabolic relationship is often observed, with an optimal value for maximum activity. |
| Dipole Moment | Electronic | Can influence binding affinity to the target. |
| LUMO Energy | Electronic | Lower LUMO energy may indicate a better electron acceptor, potentially enhancing interactions. |
| Molecular Volume | Steric | A certain molecular size and shape are required for optimal binding. |
| Number of H-bond acceptors | Topological | Increased number can lead to stronger interactions with the biological target. |
For this compound, the presence of two methoxy (B1213986) groups and a carboxylic acid group would significantly influence these descriptors compared to an unsubstituted cinnoline core.
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is another powerful ligand-based drug design technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups (pharmacophoric features) that a molecule must possess to bind to a specific biological target and elicit a particular biological response.
For a class of compounds like cinnoline derivatives, where a common biological target might be shared (e.g., a bacterial enzyme), a pharmacophore model can be developed based on the structures of known active compounds. This model can then be used to screen large compound libraries to identify new potential hits with diverse chemical scaffolds but the same essential pharmacophoric features.
A hypothetical pharmacophore model for antibacterial cinnoline derivatives could include features such as:
Hydrogen Bond Acceptors: The nitrogen atoms in the cinnoline ring and the oxygen atoms of the methoxy and carboxylic acid groups in this compound are potential hydrogen bond acceptors.
Hydrogen Bond Donor: The carboxylic acid group also provides a hydrogen bond donor feature.
Aromatic Ring: The bicyclic cinnoline core itself serves as a hydrophobic and aromatic feature, which is often crucial for stacking interactions within the target's active site.
Negative Ionizable Feature: At physiological pH, the carboxylic acid group would be deprotonated, providing a negative ionizable feature that could be important for electrostatic interactions.
By understanding the key pharmacophoric features, medicinal chemists can rationally design new derivatives of this compound with improved activity and selectivity.
Cheminformatics Applications in Chemical Space Exploration
Cheminformatics applies computational methods to analyze and manage large sets of chemical data. One of its key applications is the exploration of chemical space, which is the multi-dimensional space populated by all possible molecules.
For a given class of compounds like cinnolines, cheminformatics tools can be used to:
Assess Chemical Diversity: Analyze the structural diversity of a library of synthesized or virtual cinnoline derivatives to ensure broad coverage of the relevant chemical space.
Identify Novel Scaffolds: By clustering compounds based on structural similarity, it is possible to identify novel and underexplored areas of the cinnoline chemical space that may harbor compounds with unique biological activities.
Predict Physicochemical Properties: Cheminformatics tools can rapidly predict properties like solubility, permeability, and metabolic stability for large sets of virtual compounds, helping to prioritize candidates for synthesis.
An analogous example of this approach is the cheminformatic analysis of aporphine (B1220529) alkaloids, a class of natural products with diverse biological activities. researchgate.netnih.govresearchgate.netnih.govfapesp.br By mapping the chemical space of known aporphines, researchers can identify regions that are densely populated with bioactive compounds and other regions that are underexplored, guiding the synthesis of novel analogs. Similarly, a cheminformatics-driven exploration of the chemical space around the this compound scaffold could reveal promising avenues for developing new therapeutic agents.
Role of 5,7 Dimethoxycinnoline 3 Carboxylic Acid As a Research Scaffold
Cinnoline (B1195905) Core as a Privileged Structure in Medicinal Chemistry Research
In medicinal chemistry, a "privileged structure" is a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets, thereby serving as a foundation for the development of a wide array of therapeutic agents. The cinnoline nucleus, an isosteric relative of quinoline and isoquinoline, is increasingly recognized as such a scaffold. nih.govresearchgate.net Its unique arrangement of a fused benzene (B151609) and pyridazine ring provides a rigid framework with specific electronic properties and hydrogen bonding capabilities that are conducive to molecular recognition by various enzymes and receptors. nih.govwisdomlib.org
The privileged nature of the cinnoline core is evidenced by the vast spectrum of pharmacological activities exhibited by its derivatives. ijariit.comnih.gov Extensive research has demonstrated that compounds incorporating the cinnoline moiety possess potent antibacterial, antifungal, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties, among others. researchgate.netmdpi.comnih.gov This remarkable versatility underscores the ability of the cinnoline scaffold to serve as a versatile starting point for drug design, allowing researchers to develop novel compounds for a multitude of diseases. wisdomlib.org
| Biological Activity | Therapeutic Area | Reference |
|---|---|---|
| Anticancer | Oncology | wisdomlib.orgijariit.com |
| Antibacterial | Infectious Diseases | nih.govnih.gov |
| Antifungal | Infectious Diseases | nih.govmdpi.com |
| Anti-inflammatory | Immunology/Pain Management | nih.govijariit.com |
| Antimalarial | Infectious Diseases | nih.govmdpi.com |
| Anticonvulsant | Neurology | wisdomlib.orgijariit.com |
| Analgesic | Pain Management | nih.govwisdomlib.org |
Strategic Applications in Lead Compound Identification and Optimization
The process of drug discovery heavily relies on the identification of "lead compounds"—molecules that exhibit a desired biological activity and serve as a starting point for further development. The cinnoline scaffold is a powerful tool in this initial phase. wisdomlib.orgijper.org Its derivatives have been successfully employed to identify and optimize lead compounds with enhanced pharmacodynamic and pharmacokinetic properties. nih.govnih.govresearchgate.net
A key strategy involves the systematic modification of the cinnoline core. By introducing various substituents at different positions on the ring system, medicinal chemists can fine-tune the compound's properties to improve potency, selectivity, and metabolic stability. For instance, a series of cinnoline derivatives were developed and evaluated as potent Phosphoinositide 3-kinase (PI3K) inhibitors, demonstrating nanomolar inhibitory activities and antiproliferative effects against human tumor cell lines. nih.gov In another example, cinnoline-based compounds were designed as inhibitors for human neutrophil elastase (HNE), showcasing the scaffold's utility in targeting specific enzymes. nih.govmdpi.com
This process of lead optimization often involves creating structure-activity relationships (SAR) that guide the design of more effective drugs. The cinnoline framework provides an excellent platform for such studies, allowing for rational modifications to achieve desired therapeutic profiles. nih.gov
Development of Novel Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes. These small molecules are designed to interact with a specific target, enabling researchers to study its function in a cellular or organismal context. The unique photophysical properties of certain heterocyclic systems make them ideal candidates for developing such probes.
The cinnoline scaffold has proven to be a valuable core for the creation of novel chemical probes. researchgate.net Researchers have successfully developed a fluorogenic and fluorochromic probe based on a 4-azidocinnoline and cinnoline-4-amine pair. mdpi.comnih.gov This system leverages the conversion of a weakly fluorescent azide to a highly fluorescent amine, a transformation that can be triggered by specific biological conditions. The resulting fluorescence is sensitive to the polarity of the environment, making it a useful tool for studying cellular microenvironments. mdpi.com The probe was successfully tested in a hepatic cancer cell line, demonstrating its potential for various analytical and biological applications in aqueous media. nih.gov This development highlights the utility of the cinnoline core in creating sophisticated molecular tools for biological research.
Fragment-Based Drug Discovery Approaches Utilizing Cinnoline Fragments
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern drug development. This approach involves screening libraries of low-molecular-weight compounds, or "fragments," to identify those that bind to a biological target. These initial hits, though often weak, provide highly efficient starting points for building more potent, drug-like molecules.
The cinnoline nucleus is an ideal candidate for inclusion in fragment libraries. Its rigid, bicyclic structure provides a well-defined three-dimensional shape, while its relatively small size and moderate complexity align with the principles of FBDD. Cinnoline fragments can be used to probe the binding sites of proteins, identifying key interactions that can be exploited in the design of larger, more potent inhibitors.
While specific examples detailing the use of 5,7-Dimethoxycinnoline-3-carboxylic acid in FBDD are not extensively documented, the structural characteristics of the cinnoline scaffold make it a highly attractive component for such libraries. The information gained from screening cinnoline fragments can guide the rational design of lead compounds, accelerating the drug discovery process.
Design and Synthesis of Compound Libraries for Screening
The generation of compound libraries is a fundamental strategy in high-throughput screening (HTS) campaigns aimed at identifying new drug candidates. The design and synthesis of libraries based on a common scaffold, like cinnoline, allow for the systematic exploration of chemical space around a privileged core structure.
Numerous studies have reported the synthesis of cinnoline-based libraries for biological evaluation. For example, a library of fourteen novel cinnoline compounds was designed and synthesized to be screened for antibacterial and antitubercular activity. jocpr.com In another study focused on developing novel Bruton's tyrosine kinase (BTK) inhibitors, 115 cinnoline analogues were selected for molecular docking and 3D-QSAR studies to rationally design new and potent inhibitors. nih.gov
These efforts demonstrate a key application of the cinnoline scaffold: serving as a template for creating diverse sets of molecules. Synthetic protocols, such as the Richter cinnoline synthesis or Friedel-Crafts acylation followed by cyclization, are employed to produce these libraries efficiently. wisdomlib.orgwikipedia.org By screening these collections of related compounds, researchers can rapidly identify structure-activity relationships and pinpoint derivatives with promising therapeutic potential.
| Target/Application | Number of Compounds/Approach | Key Finding/Goal | Reference |
|---|---|---|---|
| PI3K Inhibition | A series of derivatives | Identified compounds with nanomolar inhibitory activity against PI3Ks and micromolar potency against tumor cell lines. | nih.gov |
| BTK Inhibition | 115 analogues for 3D-QSAR | To provide clues for rationally designing novel and high potency reversible BTK inhibitors. | nih.gov |
| Antibacterial & Antimycobacterial | Library of 14 novel compounds | Identified compounds with significant activity against M. tuberculosis and E. coli. | jocpr.com |
| Analgesic Activity | Synthesis of novel derivatives | Screening for pain relief potential using acetic acid-induced writhing test in mice. | wisdomlib.org |
Future Research Directions and Unresolved Challenges
Development of Novel and Efficient Synthetic Routes
The synthesis of the cinnoline (B1195905) ring system can be achieved through various established methods, such as the Richter cinnoline synthesis, which involves the cyclization of an alkyne precursor. wikipedia.org Other general strategies include intramolecular cyclization of hydrazones and palladium-catalyzed reactions. nih.govgoogle.com For 5,7-Dimethoxycinnoline-3-carboxylic acid specifically, a primary challenge is the development of a regioselective and high-yielding synthetic pathway.
Future research should focus on adapting existing methodologies to accommodate the specific electronic and steric influences of the dimethoxy and carboxylic acid substituents. Key areas for investigation include:
Starting Material Selection: Identifying readily available and appropriately functionalized precursors that can facilitate the desired substitution pattern.
Reaction Condition Optimization: Exploring a range of catalysts, solvents, and temperature profiles to maximize yield and purity.
Purification Techniques: Establishing effective methods for the isolation and purification of the final compound.
A comparative table of general cinnoline synthesis methods that could be adapted is presented below.
| Synthetic Method | General Description | Potential Advantages for this compound | Potential Challenges |
| Richter Synthesis | Cyclization of o-diazonium salts of phenylpropiolic acids. wikipedia.org | Well-established for the cinnoline core. | Harsh reaction conditions may not be compatible with the methoxy (B1213986) groups. |
| Hydrazone Cyclization | Intramolecular cyclization of appropriately substituted hydrazones. nih.gov | Milder conditions may be possible. | Synthesis of the specific hydrazone precursor could be complex. |
| Palladium-Catalyzed Annulation | Cross-coupling reactions to form the heterocyclic ring. google.com | High degree of functional group tolerance. | Cost of palladium catalysts and optimization of ligands. |
Exploration of Undiscovered Biological Targets and Mechanisms In Vitro
The biological activity of cinnoline derivatives is highly dependent on the nature and position of their substituents. nih.gov For instance, some methoxy-substituted cinnolines have shown potential anti-inflammatory or antitumor activities. nih.govresearchgate.net However, the specific biological targets and mechanisms of action for this compound are entirely unknown.
A comprehensive in vitro screening program is essential to uncover its potential therapeutic value. This would involve:
Broad-Spectrum Bioassays: Testing the compound against a wide range of cell lines (e.g., cancer, bacterial, fungal) and enzyme panels to identify any significant biological activity.
Target Identification: For any observed activity, subsequent studies would be required to identify the specific molecular target (e.g., a particular enzyme or receptor).
Mechanism of Action Studies: Elucidating how the compound interacts with its target to produce a biological effect.
Integration of Advanced Computational Methodologies with Experimental Studies
In the absence of experimental data, computational modeling can provide valuable initial insights into the potential properties of this compound. Molecular docking and other computational techniques are powerful tools in modern drug discovery. researchgate.net
Future work in this area should include:
Molecular Docking: Simulating the interaction of the compound with the binding sites of known biological targets for other cinnoline derivatives to predict potential binding affinities.
ADMET Prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule, which is crucial for assessing its drug-likeness.
Structure-Activity Relationship (SAR) Modeling: Once initial biological data is obtained for a series of related analogs, computational models can be built to guide the design of more potent and selective compounds.
Strategic Design of Next-Generation Cinnoline-Based Research Tools
Should this compound exhibit a specific and potent biological activity, it could serve as a scaffold for the development of valuable research tools. For example, by attaching fluorescent tags or biotin (B1667282) labels, derivatives of this compound could be used to:
Visualize Biological Processes: Track the localization and movement of its biological target within living cells.
Isolate and Identify Binding Partners: Used in affinity chromatography to pull down and identify the proteins that it interacts with.
The design of such tools would require careful consideration of the point of attachment to ensure that the biological activity of the core molecule is not compromised.
Addressing Synthetic Accessibility for Complex Cinnoline Derivatives
A significant hurdle in the development of novel cinnoline-based compounds is their often-complex synthesis. As research moves towards more elaborate structures to optimize biological activity, the synthetic accessibility can become a major bottleneck. For derivatives of this compound, this could involve multi-step syntheses with challenging purification procedures.
Strategies to address this challenge include:
Development of Robust and Scalable Synthetic Routes: Focusing on reactions that are reliable, high-yielding, and can be performed on a larger scale.
Combinatorial Chemistry Approaches: Designing synthetic routes that allow for the rapid generation of a library of related compounds for SAR studies.
Flow Chemistry: Exploring the use of continuous flow reactors to improve reaction efficiency, safety, and scalability.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 5,7-dimethoxycinnoline-3-carboxylic acid, and how can reaction yields be improved?
- Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization of substituted cinnoline precursors followed by carboxylation. Key intermediates like methoxy-substituted cinnoline derivatives can be synthesized via Ullmann coupling or Pd-catalyzed cross-coupling reactions. Yield optimization may require factorial design experiments to assess variables such as temperature, catalyst loading, and solvent polarity . Computational reaction path searches (e.g., quantum chemical calculations) can predict optimal conditions, reducing trial-and-error approaches . Enzymatic carboxylation, inspired by metabolic engineering strategies for dicarboxylic acids, may also enhance selectivity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural features like methoxy groups and carboxylic acid functionality. Mass spectrometry (MS) validates molecular weight, and differential scanning calorimetry (DSC) assesses thermal stability. Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .
Q. What are the key physicochemical properties influencing the reactivity of this compound?
- Methodological Answer: The electron-donating methoxy groups at positions 5 and 7 modulate the electronic environment of the cinnoline ring, affecting electrophilic substitution patterns. The carboxylic acid group enables salt formation or esterification. Solubility in polar solvents (e.g., DMSO, methanol) can be predicted via Hansen solubility parameters, while pKa values (estimated using computational tools like ChemAxon) guide pH-dependent reactivity .
Advanced Research Questions
Q. How can factorial design be applied to optimize reaction conditions for derivatizing this compound?
- Methodological Answer: A 2³ factorial design evaluates three variables (e.g., temperature, catalyst type, and stoichiometry) across two levels to identify significant interactions. Response surface methodology (RSM) further refines optimal conditions. For example, in amidation reactions, factors like EDC/NHS coupling efficiency and solvent polarity (e.g., DMF vs. THF) can be systematically tested .
Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?
- Methodological Answer: Discrepancies may arise from impurities, assay variability, or differences in cell lines. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based activity screens). Meta-analyses of published data, coupled with machine learning-driven clustering, can identify outliers or confounding variables . Replicate experiments under standardized conditions (e.g., ISO guidelines) to ensure reproducibility .
Q. What computational strategies are effective in predicting the binding modes of this compound to biological targets?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) paired with molecular dynamics (MD) simulations (e.g., GROMACS) assesses ligand-protein interactions. Quantum mechanics/molecular mechanics (QM/MM) hybrid models elucidate electronic effects of methoxy substituents on binding affinity. Virtual screening libraries can prioritize derivatives for synthesis .
Q. How does the stability of this compound vary under different storage conditions, and what degradation pathways dominate?
- Methodological Answer: Accelerated stability studies (40°C/75% RH) combined with LC-MS monitor degradation products like decarboxylated or demethylated derivatives. Photostability under UV light is assessed using ICH Q1B guidelines. Solid-state NMR and X-ray diffraction (XRD) analyze crystalline vs. amorphous forms, which impact shelf life .
Q. What analytical methods are most reliable for quantifying trace impurities in this compound samples?
- Methodological Answer: Ultra-high-performance liquid chromatography (UHPLC) with tandem mass spectrometry (MS/MS) achieves parts-per-million (ppm) sensitivity for impurities. For chiral purity, chiral stationary phase HPLC or capillary electrophoresis is recommended. Method validation follows ICH Q2(R1) criteria, including linearity, precision, and limit of detection (LOD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
